molecular formula C22H20N4O3S2 B3614446 (5Z)-3-[(FURAN-2-YL)METHYL]-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5Z)-3-[(FURAN-2-YL)METHYL]-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B3614446
M. Wt: 452.6 g/mol
InChI Key: JPMAGESKRZKSLU-ATVHPVEESA-N
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Description

The compound “(5Z)-3-[(FURAN-2-YL)METHYL]-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features a combination of furan, pyrrolidine, pyridopyrimidine, and thiazolidinone moieties

Properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[(9-methyl-4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S2/c1-14-6-4-10-25-18(14)23-19(24-8-2-3-9-24)16(20(25)27)12-17-21(28)26(22(30)31-17)13-15-7-5-11-29-15/h4-7,10-12H,2-3,8-9,13H2,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMAGESKRZKSLU-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include furan derivatives, pyrrolidine, pyridopyrimidine, and thiazolidinone precursors. The key steps may involve:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with suitable alkylating agents.

    Synthesis of the pyridopyrimidine core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling reactions: The furan-2-ylmethyl and pyridopyrimidine intermediates are coupled using reagents like palladium catalysts.

    Formation of the thiazolidinone ring: This step involves the reaction of the coupled intermediate with thioamide derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazolidinone moieties.

    Reduction: Reduction reactions may target the pyridopyrimidine and thiazolidinone rings.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the furan and pyridopyrimidine sites.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce dihydropyridopyrimidine analogs.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways.

Medicine

Industry

In the industrial sector, the compound can be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridopyrimidine moieties may play a crucial role in binding to these targets, modulating their activity and triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-3-[(FURAN-2-YL)METHYL]-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • **this compound

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile tool in scientific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-[(FURAN-2-YL)METHYL]-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
(5Z)-3-[(FURAN-2-YL)METHYL]-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

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